3-Methyl-[1,1'-biphenyl]-2-amine
Overview
Description
3-Methyl-[1,1'-biphenyl]-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group and a phenyl group attached to the aniline structure
Scientific Research Applications
3-Methyl-[1,1'-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-[1,1'-biphenyl]-2-amine can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methyl-6-phenylbenzene followed by reduction can yield this compound . Another method involves the direct amination of phenols using nickel-based perovskite catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on the reduction of nitroarenes due to its efficiency and scalability. The process typically involves the use of reducing agents such as iron, zinc, or tin in acidic aqueous solutions . This method is favored for its cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,1'-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-Methyl-[1,1'-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of aromatic amines, used widely in the chemical industry.
2-Methylaniline: Similar structure but lacks the phenyl group, leading to different chemical properties.
6-Phenylaniline: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-[1,1'-biphenyl]-2-amine is unique due to the presence of both a methyl and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-methyl-6-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUIXLRNRHYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345261 | |
Record name | 2-amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-33-8 | |
Record name | 2-amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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